4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Organophosphorus Azoles and Their Applications
Organophosphorus azoles, including pyrazoles, have been extensively studied for their stereochemical structures and applications. The use of NMR spectroscopy combined with quantum chemistry offers a reliable approach to studying the structural aspects of these compounds. This analysis is crucial for understanding the properties of organophosphorus azoles and their potential applications in various scientific domains (Larina, 2023).
Synthetic and Bioevaluation of Pyrazole Derivatives
The synthesis and biological evaluation of pyrazole derivatives have revealed their importance in agrochemical and pharmaceutical activities. New synthetic strategies under microwave conditions have been developed, leading to compounds with potential herbicidal, antimicrobial, and antioxidant activities (Sheetal et al., 2018).
Pyrazoline Derivatives as Anticancer Agents
Recent research has highlighted the synthesis of pyrazoline derivatives for developing new anticancer agents. Pyrazoline, a heterocyclic compound, shows a high biological effect, encouraging further research into its applications in cancer therapy (Pushkar Kumar Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis (MCRs) of pyrazole derivatives has gained popularity due to its efficiency in producing biologically active molecules. This approach has led to the development of molecules with antibacterial, anticancer, and anti-inflammatory activities, demonstrating the therapeutic potential of pyrazole derivatives (Diana Becerra et al., 2022).
Environmental and Synthetic Applications
The environmental presence and synthesis of brominated compounds, including those related to pyrazole structures, have been studied. These compounds occur in various environmental settings, including as contaminants in brominated flame retardants and in natural products of aquatic organisms. Understanding their environmental concentrations, toxicology, and synthetic applications is crucial for assessing their impact and potential uses (C. Koch & B. Sures, 2018).
Mechanism of Action
In terms of biochemical pathways, brominated compounds can participate in various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and elimination reactions . These reactions can lead to changes in cellular processes, depending on the specific targets of the compound .
The pharmacokinetics of brominated compounds can vary widely, depending on their chemical structure and the biological system in which they are used . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of brominated compounds .
properties
IUPAC Name |
4-bromo-1-pent-4-enylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMNQAFWYBMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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